Perovskite researchers often encounter premature volatilization of amine precursors and halide segregation, degrading device performance. Imidazole hydrobromide (CAS 101023-55-6) resolves this:
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Imidazole hydrobromide (ImHBr) is a high-purity organic halide salt fundamentally utilized as a structural spacer cation and halide donor in advanced materials science. Unlike the free imidazole base, the hydrobromide salt form provides a stable, highly crystalline precursor with a melting point of 219–221 °C, making it highly resistant to premature volatilization during thermal processing . In industrial and academic procurement, ImHBr is primarily sourced for its role in synthesizing N-heterocyclic carbenes (NHCs), formulating ionic liquids, and engineering 2D/3D heterojunctions in high-efficiency perovskite solar cells (PSCs) [1]. Its specific bromide counterion offers unique polarizability and lattice-matching characteristics that are critical for tuning bandgaps and passivating surface defects in optoelectronic devices, distinguishing it from other hydrohalide analogs [1].
Substituting Imidazole hydrobromide with free imidazole or imidazole hydrochloride (ImHCl) fundamentally compromises material performance in sensitive applications [1]. Free imidazole lacks the necessary halide counterion required to form stable hybrid perovskite lattices or to generate the charge carriers essential for ionic liquids, acting merely as a Lewis base rather than an ionic spacer [2]. When compared to ImHCl, the bromide ion in ImHBr possesses a larger ionic radius (~1.96 Å vs. ~1.81 Å for chloride) and lower electronegativity [1]. In perovskite solar cell fabrication, this specific radius is critical for passivating iodine vacancies and forming stable 2D/3D interfaces without inducing the severe halide phase segregation often triggered by chloride salts [1]. Furthermore, the lower lattice energy of bromide salts compared to chlorides translates to superior solubility in polar aprotic solvents and higher ionic mobility, making ImHBr strictly non-interchangeable for precision electrochemical formulations [2].
Imidazole hydrobromide is uniquely effective at inducing surface reconstruction to form 2D/3D heterojunctions in MA-free perovskite films [1]. Quantitative device testing demonstrates that ImHBr post-treatment yields a power conversion efficiency (PCE) of 23.25% in FA0.9Cs0.1PbI3 solar cells, alongside an optimal voltage deficit of just 0.384 V [1]. In contrast, untreated baseline 3D perovskite devices typically plateau at lower efficiencies due to severe non-radiative recombination at the surface [1]. The specific incorporation of the imidazolium bromide spacer aligns energy levels more effectively than alternative treatments.
| Evidence Dimension | Power Conversion Efficiency (PCE) and Voltage Deficit |
| Target Compound Data | 23.25% PCE; 0.384 V voltage deficit (ImHBr treated) |
| Comparator Or Baseline | Untreated FA0.9Cs0.1PbI3 baseline (lower PCE, higher non-radiative recombination) |
| Quantified Difference | Significant PCE enhancement and minimized voltage deficit |
| Conditions | MA-free FA0.9Cs0.1PbI3 perovskite solar cells under standard illumination |
Procurement of ImHBr is essential for solar cell manufacturers aiming to break the 23% efficiency barrier in stable, MA-free perovskite architectures.
The thermal processing window of precursor materials is a strict procurement filter for thin-film manufacturing. Imidazole hydrobromide exhibits a high melting point of 219–221 °C, ensuring it remains fully stable in the solid state during the standard 100–150 °C thermal annealing phases required for perovskite crystallization . If free imidazole (melting point ~90 °C) were substituted, the organic component would risk premature melting and volatilization, leading to catastrophic pinhole formation and film degradation . The hydrobromide salt locks the imidazolium cation into a stable ionic lattice until integration is complete.
| Evidence Dimension | Melting Point / Thermal Processing Window |
| Target Compound Data | 219–221 °C (ImHBr) |
| Comparator Or Baseline | ~90 °C (Free Imidazole) |
| Quantified Difference | >120 °C increase in melting point |
| Conditions | Standard atmospheric pressure thermal annealing |
Buyers must select the hydrobromide salt over the free base to ensure precursor survival during the high-temperature baking steps of semiconductor fabrication.
In mixed-halide perovskite engineering, the choice of the halide anion dictates long-term phase stability. The bromide ion provided by ImHBr has an ionic radius of approximately 1.96 Å, which allows it to optimally passivate surface iodide vacancies or substitute into the lattice without causing excessive strain [1]. Conversely, substituting with Imidazole hydrochloride introduces chloride ions (~1.81 Å), which often leads to detrimental phase segregation under illumination or volatilizes completely during annealing [1]. ImHBr thus provides a structurally compatible spacer that maintains the integrity of the photoactive alpha-phase.
| Evidence Dimension | Halide Ionic Radius and Lattice Strain |
| Target Compound Data | ~1.96 Å (Bromide from ImHBr), optimal lattice fit |
| Comparator Or Baseline | ~1.81 Å (Chloride from ImHCl), induces phase segregation |
| Quantified Difference | Prevention of illumination-induced phase segregation |
| Conditions | Mixed-halide perovskite lattice under continuous solar illumination |
Formulators must specify ImHBr rather than ImHCl to prevent long-term degradation and phase separation in commercial solar cell modules.
Directly following from its ability to form stable 2D/3D heterojunctions and reduce voltage deficits, ImHBr is the premier choice for post-treatment solutions in MA-free perovskite manufacturing [1]. It is applied via spin-coating or vapor deposition to passivate surface defects, suppress non-radiative recombination, and boost overall device PCE beyond 23% [1].
Leveraging its optimal thermal stability and the specific polarizability of the bromide anion, ImHBr serves as a foundational building block for synthesizing advanced ionic liquids and electrolytes [2]. It is particularly suited for dye-sensitized solar cells (DSSCs) and electrochemical sensors where high ionic mobility and a wide electrochemical window are required [2].
ImHBr is utilized as a stable, highly crystalline pro-ligand in organometallic chemistry. The hydrobromide salt provides excellent solubility in polar aprotic solvents and favorable leaving-group dynamics, making it an ideal precursor for generating NHC-metal complexes used in advanced catalysis [2].
Irritant